![molecular formula C9H8IN3 B11841663 3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841663.png)
3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a cyclopropyl group at the 3-position and an iodine atom at the 7-position of the triazolo[4,3-a]pyridine ring system. It has a molecular formula of C9H8IN3 and a molecular weight of 285.08 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Another method involves the use of heterocyclic hydrazones or hydrazides as precursors, although these methods may involve the use of toxic reagents such as phosphorus oxychloride and lead tetra-acetate .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
化学反応の分析
Types of Reactions
3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 7-position can be substituted with other groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Catalysts: Copper catalysts are often employed in C-H arylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while cyclization reactions can produce different heterocyclic compounds .
科学的研究の応用
3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Chemical Biology: The compound is used in studies involving the modulation of biological pathways and the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in various chemical processes.
作用機序
3-シクロプロピル-7-ヨード-[1,2,4]トリアゾロ[4,3-a]ピリジンの作用機序には、特定の分子標的との相互作用が関与しています。 例えば、c-MetとVEGFR-2キナーゼの二重阻害剤として作用し、細胞増殖と生存に関与するシグナル伝達経路を阻害します . この化合物は、これらのキナーゼの活性部位に結合し、その活性を阻害し、癌細胞の増殖を抑制します .
類似化合物との比較
類似化合物
3-シクロプロピル-7-ヨード-[1,2,4]トリアゾロ[4,3-a]ピリジンに類似する化合物には、以下のものがあります。
1,2,4-トリアゾロ[4,3-a]ピリジン-3(2H)-オン: この化合物は、3位にヒドロキシル基を有する、類似のトリアゾロピリジンコアを有しています.
[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体: これらの化合物は、4-オキソ-ピリダジノン部分を有し、キナーゼ阻害活性について調査されています.
独自性
3-シクロプロピル-7-ヨード-[1,2,4]トリアゾロ[4,3-a]ピリジンの独自性は、その特定の置換パターンにあり、これによって、独特の化学的および生物学的特性が与えられます。 シクロプロピル基とヨウ素原子の存在は、その反応性と治療薬としての可能性を高めます .
特性
分子式 |
C9H8IN3 |
|---|---|
分子量 |
285.08 g/mol |
IUPAC名 |
3-cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H8IN3/c10-7-3-4-13-8(5-7)11-12-9(13)6-1-2-6/h3-6H,1-2H2 |
InChIキー |
QWFWQDDDOMSMQC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN=C3N2C=CC(=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841596.png)
![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)

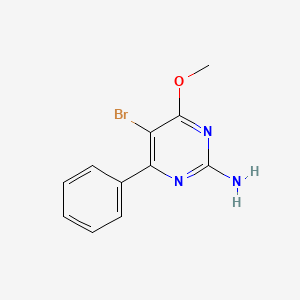
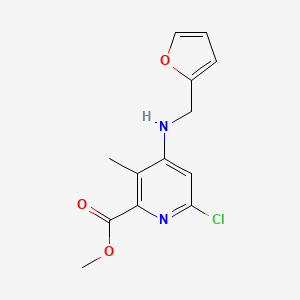
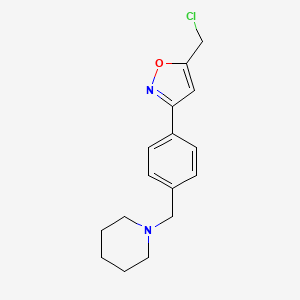
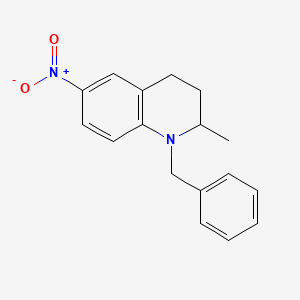
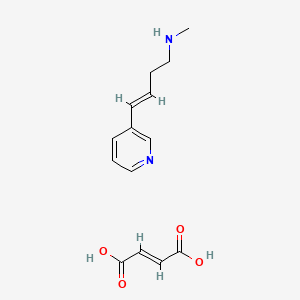



![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)
